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molecular formula C7H14 B165720 4,4-Dimethyl-1-pentene CAS No. 762-62-9

4,4-Dimethyl-1-pentene

Cat. No. B165720
M. Wt: 98.19 g/mol
InChI Key: KLCNJIQZXOQYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183275B2

Procedure details

To a mixture of 4,4-dimethyl-1-pentene (10 g), acetone (600 mL), water (140 mL) and acetic acid (13.5 mL) at rt was added a solution of potassium permanganate (22.3 g) in water (85 mL), followed by additional acetone (270 mL). After stirring for 40 min, sodium nitrite (11.7 g) was added, followed by dilute sulfuric acid (12%, 221 mL). The product was extracted with ether:hexanes (1:1), and the extracts were washed with saturated sodium bicarbonate and brine, dried (sodium sulfate) and concentrated. The resulting residue was purified on silica gel column (5-100% ether in hexanes) to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
221 mL
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[CH2:5].[Mn]([O-])(=O)(=O)=[O:9].[K+].N([O-])=O.[Na+].S(=O)(=O)(O)O.[OH2:23]>CC(C)=O.C(O)(=O)C>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][C:4](=[O:9])[CH2:5][OH:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CC=C)(C)C
Name
Quantity
140 mL
Type
reactant
Smiles
O
Name
Quantity
13.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
85 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
11.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
221 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
270 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether:hexanes (1:1)
WASH
Type
WASH
Details
the extracts were washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel column (5-100% ether in hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(CC(CO)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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